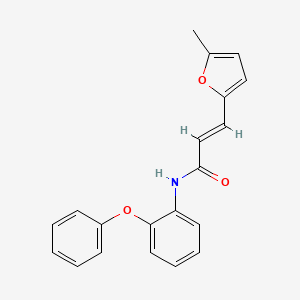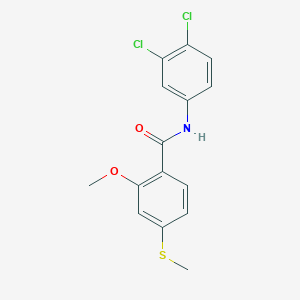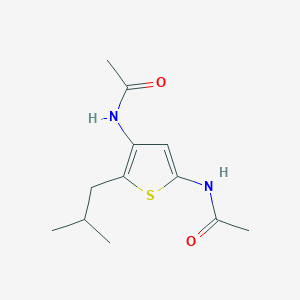![molecular formula C9H8BrClO4 B5804711 [2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid, commonly known as BCMH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of phenoxyacetic acid and has been synthesized using various methods. BCMH has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields. In
作用機序
The mechanism of action of BCMH is not fully understood. However, it is believed to act as a photosystem II inhibitor, which leads to the inhibition of photosynthesis in plants. BCMH has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCMH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of weeds by disrupting photosynthesis. In cancer cells, BCMH induces apoptosis by activating the caspase pathway. Additionally, BCMH has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using BCMH in lab experiments is its unique properties. It has been shown to be effective in controlling the growth of weeds and inhibiting the growth of cancer cells. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water. However, one of the limitations of using BCMH in lab experiments is its potential toxicity. It is important to handle BCMH with caution and follow proper safety protocols.
将来の方向性
There are several future directions for research involving BCMH. One area of research is the development of new herbicides based on the structure of BCMH. Additionally, further studies are needed to fully understand the mechanism of action of BCMH and its potential applications in cancer treatment. Future research could also focus on the environmental impact of BCMH and its potential use in remediation of contaminated soil and water.
Conclusion:
In conclusion, BCMH is a chemical compound that has been widely used in scientific research for its unique properties. It has been synthesized using various methods and has been studied for its potential applications in various fields. BCMH has been shown to have advantages and limitations for lab experiments, and there are several future directions for research involving BCMH. Further research is needed to fully understand the mechanism of action of BCMH and its potential applications in various fields.
合成法
BCMH can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,6-dibromo-4-chlorophenol with glyoxylic acid in the presence of a base. The resulting product is then treated with sodium hydroxide to yield BCMH. Another method involves the reaction of 2,6-dibromo-4-chlorophenol with chloroacetic acid in the presence of a base, followed by hydrolysis to obtain BCMH.
科学的研究の応用
BCMH has been used extensively in scientific research for its unique properties. It has been studied for its potential applications in various fields such as agriculture, medicine, and environmental science. BCMH has been used as a herbicide to control the growth of weeds in crops. It has also been studied for its potential use as an anti-cancer agent. BCMH has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BCMH has been used in environmental studies to determine the fate and transport of pesticides in soil and water.
特性
IUPAC Name |
2-[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-2,12H,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAFKMMPLAOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)
![N-[4-(benzyloxy)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B5804676.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)




![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
